molecular formula C5H5N3O B13661109 N-(pyrimidin-2-ylmethylidene)hydroxylamine

N-(pyrimidin-2-ylmethylidene)hydroxylamine

Cat. No.: B13661109
M. Wt: 123.11 g/mol
InChI Key: IYKGJZGTTXURLS-UHFFFAOYSA-N
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Description

N-(pyrimidin-2-ylmethylidene)hydroxylamine is a chemical hybrid of a pyrimidine heterocycle and a hydroxylamine functional group, designed for advanced chemical and pharmacological research. The pyrimidine scaffold is a fundamental building block in medicinal chemistry, found in nucleic acids, vitamins, and a multitude of therapeutic agents . This structure is associated with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, making it a prime candidate for the development of new chemotherapeutic compounds . The incorporation of the hydroxylamine moiety further expands its research utility. Hydroxylamine derivatives are explored in antibacterial research and can serve as key intermediates in organic synthesis . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to conduct a comprehensive risk assessment before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(pyrimidin-2-ylmethylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O/c9-8-4-5-6-2-1-3-7-5/h1-4,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKGJZGTTXURLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Pyrimidin 2 Ylmethylidene Hydroxylamine and Analogues

Condensation Reactions with Pyrimidine (B1678525) Carbaldehydes

The most direct and widely employed method for synthesizing N-(pyrimidin-2-ylmethylidene)hydroxylamine is the condensation reaction between pyrimidine-2-carbaldehyde and hydroxylamine (B1172632). This reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the aldehyde, followed by dehydration to form the C=N double bond characteristic of an oxime. nih.gov The reaction is typically carried out using hydroxylamine hydrochloride, which requires a base to liberate the free hydroxylamine. asianpubs.org

The efficiency and outcome of the oxime formation are highly dependent on the reaction parameters. Optimization of these conditions is crucial for achieving high yields and purity.

Solvent Effects: Traditionally, protic solvents like methanol (B129727) or ethanol (B145695) have been used for oxime synthesis, often requiring elevated temperatures and extended reaction times. asianpubs.org However, recent advancements have focused on greener and more efficient solvent-free approaches. nih.gov Grinding chemistry, where the solid reactants are ground together in a mortar and pestle, has emerged as a powerful technique, often leading to quantitative yields in minutes without the need for any solvent. nih.gov This method is not only environmentally benign but also simplifies the work-up procedure. nih.gov

Temperature: The reaction temperature can influence both the reaction rate and the stereoselectivity of the oxime product (E/Z isomers). While many traditional methods require refluxing temperatures, solvent-free grinding methods are typically performed at room temperature. nih.govasianpubs.org For certain substrates, temperature control is critical; for instance, some reactions may yield the desired oxime at lower temperatures but lead to rearrangement products, such as Beckmann rearrangement, at higher temperatures. nih.gov

pH Control: The pH of the reaction medium is a critical factor. The reaction requires free hydroxylamine, which is typically generated in situ from hydroxylamine hydrochloride by adding a base. The choice and amount of base are therefore important. Anhydrous sodium carbonate is a commonly used base in grinding methods. asianpubs.org In its absence, the reaction proceeds very slowly, highlighting the necessity of a basic medium to facilitate the reaction. asianpubs.org The optimization of the molar ratio of the aldehyde, hydroxylamine hydrochloride, and the base is essential for maximizing the yield. asianpubs.org

ParameterConditionEffect on ReactionSource
Solvent Ethanol/MethanolTraditional method, may require heating and longer times asianpubs.org
Solvent-free (Grinding)Rapid (1.5-3 min), high yields, environmentally friendly nih.gov
Temperature Room TemperatureSufficient for solvent-free grinding methods nih.govasianpubs.org
Elevated (e.g., 80°C)May be required in solution-phase reactions nih.gov
pH (Base) No BaseVery low yield (e.g., 12%) asianpubs.org
Na₂CO₃Essential for liberating free hydroxylamine, high yields (e.g., 95%) asianpubs.org
Bi₂O₃Acts as a catalyst in solvent-free conditions, high yields nih.gov

Catalysts play a pivotal role in enhancing the rate and efficiency of oxime formation. While the base used to neutralize hydroxylamine hydrochloride can be considered a reactant, several other substances act as true catalysts.

Base Catalysis: Inorganic bases like sodium carbonate (Na₂CO₃) are crucial in reactions starting from hydroxylamine hydrochloride. asianpubs.org They deprotonate the hydroxylamine salt to generate the nucleophilic free base required for the attack on the carbonyl group.

Lewis Acid Catalysis: Metal oxides have been shown to be effective catalysts in solvent-free oximation reactions. Bismuth(III) oxide (Bi₂O₃) has been successfully used to catalyze the reaction between various aldehydes and hydroxylamine hydrochloride, affording oximes in almost quantitative yields without the need for a base or other additives. nih.gov Other metal-based catalysts reported for general oxime synthesis include ZnO, CaO, and TiO₂/(SO₄²⁻), often used in conjunction with microwave irradiation to accelerate the reaction. nih.gov These catalysts likely function by coordinating to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack.

CatalystReaction ConditionRoleAdvantage
Na₂CO₃ Grinding, Room TempBaseSimple, efficient for liberating hydroxylamine
Bi₂O₃ Grinding, Room TempLewis Acid?High yields, solvent-free, no base needed
ZnO 80°C, Solvent-freeLewis Acid?Effective for aldoxime synthesis

Exploration of Alternative Synthetic Routes

While condensation is the primary route, alternative strategies based on modern synthetic methodologies offer potential pathways to this compound and its analogues, particularly for complex derivatives.

One promising approach is the use of transition metal-catalyzed cross-coupling reactions. For instance, the Buchwald-Hartwig amination has been successfully employed to synthesize N-alkyl-N-(pyridin-2-yl)hydroxylamines. nih.govnih.gov This strategy could be adapted for pyrimidine analogues. The synthesis would involve the palladium-catalyzed coupling of a 2-halopyrimidine with an appropriately O-protected hydroxylamine, followed by deprotection. nih.gov This convergent route allows for significant structural diversity to be introduced through both the pyrimidine and hydroxylamine fragments. nih.gov

Another potential, though less direct, route could involve the partial reduction of a corresponding nitro compound, 2-(nitromethyl)pyrimidine. The selective reduction of aromatic nitro compounds to N-phenylhydroxylamines is a known transformation, often achieved through transfer hydrogenation using catalysts like rhodium in combination with reducing agents such as hydrazine. google.com Applying this methodology to heteroaromatic systems could provide an alternative entry to the desired hydroxylamine derivatives.

Strategies for Derivatization and Structural Modification

Once this compound is synthesized, both the pyrimidine ring and the oxime moiety can be further modified to generate a library of analogues.

Modification of the Pyrimidine Ring: The pyrimidine core is amenable to a wide range of transformations. Substituents can be introduced onto the ring through various reactions. For example, C-H functionalization can be used to add aryl groups. escholarship.org Other strategies include introducing amino groups, alkyl groups, or thiomethyl groups at different positions on the pyrimidine ring to modulate the compound's properties. nih.gov A more advanced and powerful strategy is "skeletal editing," where the core pyrimidine framework is chemically altered. For instance, pyrimidines can be converted into pyrazoles through a formal carbon deletion process, offering a route to completely new heterocyclic systems from a common precursor. escholarship.org

Modification of the Oxime Group: The oxime functional group itself provides a handle for derivatization. The hydroxyl proton can be substituted to form oxime ethers or esters. For example, reaction with an alkyl halide would yield an O-alkyl oxime ether. This modification can be used to alter steric and electronic properties. The stereochemistry of the oxime (E vs. Z) can also be controlled or altered, which can be important for biological activity. Utilizing O-substituted hydroxylamines, such as hydroxylamine-O-sulfonic acid, in the initial condensation reaction can directly lead to derivatized oximes. nih.gov

StrategyTarget MoietyType of ModificationPotential ProductsSource
Substitution Pyrimidine RingIntroduction of amino, alkyl, or thiomethyl groupsSubstituted Pyrimidine Analogues nih.gov
C-H Functionalization Pyrimidine RingArylationAryl-substituted Pyrimidine Oximes escholarship.org
Skeletal Editing Pyrimidine RingRing contraction (C deletion)Pyrazole Analogues escholarship.org
O-Alkylation/Acylation Oxime GroupEther or ester formationOxime Ethers and Esters nih.gov

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis (H NMR, C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For N-(pyrimidin-2-ylmethylidene)hydroxylamine, both H and C NMR are instrumental in understanding its conformational and tautomeric forms.

The H NMR spectrum of a related compound, 2-pyridinecarboxaldehyde (B72084) oxime, shows signals in the aromatic region between δ = 7.30-8.60 ppm, which are attributed to the protons of the heterocyclic ring. The imine proton signal appears at approximately δ = 8.15 ppm, while the hydroxyl proton gives a signal around δ = 10.90 ppm. researchgate.net For this compound, similar chemical shifts would be expected for the pyrimidine (B1678525) ring protons and the oxime group protons. The precise chemical shifts and coupling constants of the pyrimidine ring protons can provide valuable information about the electronic environment and the conformational preferences of the molecule.

The existence of tautomers, such as the nitroso form, can be investigated by NMR. The equilibrium between the oxime and nitroso tautomers is often influenced by the solvent and temperature. Variable temperature NMR studies can help in understanding the dynamics of this equilibrium.

C NMR spectroscopy complements the information obtained from H NMR by providing data on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyrimidine ring are sensitive to the substitution pattern and the electronic effects of the oxime group. For the parent pyrimidine molecule, the carbon signals are observed at δ = 159.75 ppm, 160.01 ppm, and 125.05 ppm. nih.gov In this compound, the carbon of the C=NOH group is expected to have a characteristic chemical shift in the range of δ = 140-160 ppm.

Table 1: Representative H and C NMR Chemical Shifts for Pyrimidine and Related Structures

CompoundNucleusChemical Shift (δ, ppm)
PyrimidineH9.13, 8.81, 7.60 nih.gov
C160.01, 159.75, 125.05 nih.gov
2-Pyridinecarboxaldehyde oximeH7.30-8.60 (aromatic), 8.15 (CH=N), 10.90 (OH) researchgate.net

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Hydrogen Bonding Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, is a powerful tool for identifying functional groups and studying intermolecular interactions like hydrogen bonding.

In the FT-IR spectrum of this compound, characteristic absorption bands are expected for the O-H, C=N, and N-O stretching vibrations of the oxime group, as well as the vibrations of the pyrimidine ring. The O-H stretching vibration typically appears as a broad band in the region of 3100-3600 cm, with its position and shape being sensitive to hydrogen bonding. The C=N stretching vibration of the oxime is expected around 1620-1680 cm. The N-O stretching vibration usually appears in the 930-960 cm region.

The pyrimidine ring itself has a set of characteristic vibrational modes. For pyrimidine derivatives, FT-IR spectra often show absorption bands for C-H stretching in the aromatic region (around 3000-3100 cm), ring stretching vibrations (around 1400-1600 cm), and out-of-plane C-H bending vibrations (around 700-900 cm). researchgate.netvandanapublications.com

FT-Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of pyrimidine shows characteristic bands that are sensitive to intermolecular interactions. researchgate.net Hydrogen bonding between the nitrogen atoms of the pyrimidine ring and solvent molecules can lead to shifts in the vibrational frequencies, which can be monitored by Raman spectroscopy to study these interactions.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

Functional Group/VibrationExpected Wavenumber (cm)
O-H stretch (oxime)3100-3600
C-H stretch (pyrimidine)3000-3100
C=N stretch (oxime)1620-1680
C=C, C=N ring stretch (pyrimidine)1400-1600
N-O stretch (oxime)930-960
C-H out-of-plane bend (pyrimidine)700-900

X-ray Crystallography for Solid-State Structural Elucidation of Ligands and Complexes

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

For this compound, the mass spectrum would be expected to show a molecular ion peak (M) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass and, consequently, the molecular formula.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Metal Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is particularly useful for studying metal complexes containing paramagnetic metal ions, such as Cu(II).

When this compound acts as a ligand to form a complex with a paramagnetic metal ion like Cu(II), EPR spectroscopy can provide detailed information about the electronic structure and the coordination environment of the metal center. The EPR spectrum is characterized by the g-tensor and hyperfine coupling constants (A-tensor).

The principal values of the g-tensor (g, g, g or g, g for axial symmetry) provide information about the symmetry of the ligand field around the metal ion. ethz.ch The hyperfine coupling of the unpaired electron with the magnetic nucleus of the metal ion (e.g., Cu and Cu, both with I = 3/2) and with the ligand donor atoms (e.g., N, I = 1) can also be observed. The magnitude of the hyperfine coupling constants gives insight into the degree of covalency of the metal-ligand bonds and the nature of the ground electronic state of the metal ion. researchgate.netrsc.orgmdpi.com

Electronic Spectroscopy (UV-Vis) for Optical Properties

Electronic spectroscopy, specifically ultraviolet-visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. The pyrimidine ring, being an aromatic system, will exhibit characteristic π → π* transitions. The C=N chromophore of the oxime group will also contribute to the absorption spectrum.

The position and intensity of the absorption maxima (λ) are sensitive to the solvent polarity and the presence of substituents. Studies on pyrimidine derivatives have shown absorption bands in the UV region. nih.govresearchgate.net The electronic spectrum can also be used to study the formation of metal complexes, as coordination to a metal ion often leads to shifts in the absorption bands of the ligand (coordination-induced shifts).

Reactivity Profiles and Mechanistic Investigations

Oxime Tautomerism and Isomerization Pathways

The oxime functional group is capable of existing in different isomeric forms, including geometric isomers (E/Z) and tautomers. The interconversion between these forms is a critical aspect of the compound's reactivity.

Geometric Isomerism: N-(pyrimidin-2-ylmethylidene)hydroxylamine can exist as E and Z stereoisomers, arising from the restricted rotation around the carbon-nitrogen double bond. The relative stability of these isomers is influenced by steric hindrance and potential intramolecular hydrogen bonding between the oxime's hydroxyl group and one of the nitrogen atoms of the pyrimidine (B1678525) ring. Generally, the (Z)-oxime is the more stable configuration. nih.gov

Tautomerism: A significant feature of oximes is their ability to exhibit tautomerism, primarily the oxime-nitrone tautomeric equilibrium. nih.govrsc.org While the oxime form is typically more stable, the less stable but more reactive nitrone tautomer can participate in certain reactions. rsc.orgresearchgate.net Theoretical calculations on similar systems suggest that the isomerization can occur via a bimolecular process involving two oxime molecules, rather than a simple thermal 1,2-hydrogen shift. rsc.orgresearchgate.net For this compound, this equilibrium would involve the migration of the hydroxyl proton to the pyrimidine nitrogen or the imine nitrogen, although the nitrone form is generally thermodynamically unfavored. researchgate.net

Theoretical studies on related N-hydroxy amidines indicate that while the energy difference between amide oxime and imino hydroxylamine (B1172632) tautomers is relatively small (4-10 kcal/mol), the activation energy barrier for their interconversion is substantial (33-71 kcal/mol), making spontaneous conversion at room temperature unlikely. nih.govresearchgate.net However, solvent-assisted tautomerism, particularly with water molecules, can significantly lower this barrier to 9-20 kcal/mol. nih.gov

Table 1: Calculated Energy Parameters for Tautomerism in Model N-Hydroxy Amidines This table presents hypothetical data based on findings for related compounds to illustrate the thermodynamic and kinetic parameters governing oxime tautomerism. nih.govresearchgate.net

ParameterUncatalyzed Tautomerism (kcal/mol)Water-Assisted Tautomerism (kcal/mol)
Energy Difference (ΔE) between Tautomers4 - 104 - 10
Activation Energy Barrier (Ea)33 - 719 - 20

Oxidation Reactions Leading to Nitrile Oxides and Substituted Pyrimidine Derivatives

Oxidation of the oxime moiety in this compound can lead to the formation of highly reactive nitrile oxides. These intermediates are valuable in synthesis, particularly in 1,3-dipolar cycloaddition reactions, for constructing five-membered heterocyclic rings. The oxidation of amidoximes and related compounds can be catalyzed by various agents, including hemoproteins like cytochrome P450. nih.gov

The resulting pyrimidine-2-carbonitrile oxide can then react with various dipolarophiles to yield a range of substituted pyrimidine derivatives. gsconlinepress.com For instance, reaction with an alkene would produce a 2-(isoxazolin-3-yl)pyrimidine. This pathway provides a versatile route to novel pyrimidine-containing heterocyclic systems. nih.govnih.govresearchgate.net Furthermore, the direct conversion of aldoximes to nitriles is a well-established transformation, often achieved using various reagents that facilitate dehydration of the oxime. organic-chemistry.orgresearchgate.net

Nucleophilic and Electrophilic Reactivity Patterns of the Oxime Moiety

The oxime group exhibits dual reactivity, capable of acting as both a nucleophile and an electrophile.

Nucleophilic Character: The lone pairs of electrons on the oxygen and nitrogen atoms of the oxime group confer nucleophilic properties. The nitrogen atom can attack electron-poor alkenes in a Michael-type or ene-like reaction to yield N-alkylnitrones. researchgate.net Hydroxylamine derivatives are well-documented as effective nucleophiles in addition reactions to imines and other electrophilic centers. nih.govrepec.orgresearchgate.net

Electrophilic Character: The carbon atom of the C=N bond is electrophilic and susceptible to attack by nucleophiles. This reactivity is enhanced by the electron-withdrawing pyrimidine ring. The reaction of hydroxylamine and its derivatives with cytosine, a pyrimidine base, proceeds via nucleophilic attack, highlighting the susceptibility of the pyrimidine system to such reactions. rsc.orgrsc.org Hydroxylamine-derived reagents can also serve as electrophilic aminating agents, typically requiring activation by conversion of the hydroxyl group into a better leaving group. wiley-vch.de

Rearrangement Reactions (e.g., Cope-type elimination for N-oxides)

This compound and its derivatives can undergo several important rearrangement reactions.

Beckmann Rearrangement: A classic reaction of oximes, the Beckmann rearrangement, involves the acid-catalyzed conversion of an oxime to an amide. wikipedia.orgorganic-chemistry.org For this compound, this rearrangement would involve the migration of the pyrimidin-2-yl group, leading to the formation of N-formylpyrimidin-2-amine. The reaction proceeds via protonation of the hydroxyl group, followed by a concerted migration of the group anti-periplanar to the departing water molecule. organic-chemistry.org

Boekelheide and Cope-type Rearrangements: If the pyrimidine nitrogen is oxidized to an N-oxide, subsequent rearrangement reactions become possible. The Boekelheide rearrangement is a known reaction for pyrimidine N-oxides, involving treatment with acetic anhydride (B1165640) to introduce a functional group adjacent to the N-oxide. researchgate.netnih.gov Experimental and computational studies suggest this rearrangement can proceed, at least in part, through radical intermediates. researchgate.netnih.gov Similarly, the Cope elimination is a thermally induced syn-elimination reaction of tertiary N-oxides to form an alkene and a hydroxylamine. jk-sci.comorganic-chemistry.orgwikipedia.org This intramolecular reaction proceeds through a five-membered cyclic transition state. wikipedia.orgmasterorganicchemistry.com While the specific substrate does not have the typical structure for a Cope elimination, related pyrimidine N-oxides can undergo analogous thermal rearrangements.

Investigation of Reaction Kinetics and Thermodynamic Parameters

Detailed kinetic and thermodynamic data specifically for this compound are not extensively reported in the literature. However, studies on related systems provide valuable insights.

The kinetics of reactions involving hydroxylamine with pyrimidine derivatives like cytosine have been investigated. rsc.orgrsc.org These studies show that the reactions can have both first- and second-order dependencies on the amine concentration and often proceed through the protonated form of the pyrimidine base. rsc.org The ratio of products can vary with pH and reactant concentrations, indicating complex, competing reaction pathways. rsc.org

Thermodynamic calculations for tautomeric equilibria in similar systems, such as N-hydroxy amidines, have been performed using Density Functional Theory (DFT). nih.govresearchgate.net These studies help in understanding the relative stabilities of different isomers and the energy barriers for their interconversion, as highlighted in Table 1. Such computational approaches are essential for predicting the feasibility and outcomes of reactions involving this compound.

Table 2: Factors Influencing Reaction Kinetics of Hydroxylamine Derivatives This table summarizes general kinetic influences observed in reactions of hydroxylamine with pyrimidine-based compounds. rsc.orgrsc.org

FactorObserved Effect
pHReaction often proceeds via the protonated form of the pyrimidine ring; product ratios can be pH-dependent.
Hydroxylamine ConcentrationReaction can exhibit both first- and second-order kinetics with respect to hydroxylamine.
CatalysisReactions can be subject to general acid-base catalysis.
SolventSolvent molecules can participate in proton transfer, lowering activation barriers for tautomerism. nih.gov

Coordination Chemistry of N Pyrimidin 2 Ylmethylidene Hydroxylamine As a Ligand

Chelation Behavior and Ligand Donor Sets

N-(pyrimidin-2-ylmethylidene)hydroxylamine is expected to act as a versatile chelating ligand. Based on its structure, which features a pyrimidine (B1678525) ring and an oxime functional group, it possesses multiple potential donor atoms: the two nitrogen atoms of the pyrimidine ring, the nitrogen atom of the oxime group, and the oxygen atom of the oxime group.

Typically, ligands of this type, such as the analogous pyridine-2-aldoxime, coordinate to metal ions in a bidentate fashion, forming a stable five-membered chelate ring. The most common coordination mode involves the nitrogen atom of the heterocyclic ring and the nitrogen atom of the oxime group (N,N'-chelation). nih.govmdpi.com This creates a robust coordination environment that is fundamental to the stability of the resulting metal complexes.

Another possibility is the deprotonation of the oxime's hydroxyl group (-NOH), allowing the oxygen atom to participate in coordination. This can lead to different coordination modes, including bridging between two or more metal centers, which is instrumental in the formation of polynuclear complexes and coordination polymers. nih.govmdpi.com The specific donor set utilized would depend on factors such as the nature of the metal ion, the reaction pH, and the presence of competing ligands. at.ua

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely follow standard coordination chemistry procedures, typically involving the reaction of the ligand with a metal salt in a suitable solvent like methanol (B129727), ethanol (B145695), or acetonitrile. nih.govresearchgate.net

Transition Metal Complexes (e.g., Silver(I), Zinc(II), Copper(II) Complexes)

Silver(I) Complexes: Silver(I) has a strong affinity for nitrogen donor ligands. In complexes with the analogous pyridine-2-carboxaldoxime, Ag(I) is coordinated by the pyridine (B92270) and oxime nitrogen atoms. nih.gov It often forms complexes where both neutral and deprotonated forms of the ligand are present, sometimes leading to argentophilic (Ag···Ag) interactions. nih.gov

Zinc(II) Complexes: Zinc(II) complexes with pyridyl oximes have been shown to form mononuclear species where the metal center is coordinated by the N,N' bidentate ligand. mdpi.commdpi.com The flexible coordination geometry of Zn(II) (typically tetrahedral or octahedral) allows for the incorporation of other ligands, such as carboxylates or solvent molecules, leading to diverse structural architectures, including coordination polymers. nih.govacs.org

Copper(II) Complexes: Copper(II) is well-known for forming stable complexes with N-heterocyclic ligands. With pyridyl oximes, Cu(II) can form mononuclear, dinuclear, or polynuclear structures. mdpi.comresearchgate.net The coordination often involves the N,N' donor set, and the Jahn-Teller effect in Cu(II) can lead to distorted geometries. researchgate.net The oxime group can also be involved in bridging, leading to magnetically coupled systems. researchgate.net

Analysis of Coordination Geometry and Stereochemical Aspects

The coordination geometry around the metal center is dictated by the metal's electronic configuration, coordination number, and the steric and electronic properties of the ligands.

For octahedral complexes, such as those that might form with Zn(II) or Cu(II), two or three this compound ligands could coordinate to the metal center. mdpi.com

Tetrahedral geometry is common for Zn(II) when coordinated to two bidentate ligands and potentially other monodentate ligands like chloride ions. researchgate.netmdpi.com

Square planar or distorted square pyramidal geometries are frequently observed for Cu(II) complexes. researchgate.net

For Ag(I), linear or distorted T-shaped geometries are possible, depending on the number of coordinated ligands and the presence of intermolecular interactions. nih.gov

Supramolecular Assembly and Intermolecular Interactions within Coordination Polymers

The structure of this compound is conducive to the formation of extended networks. Intermolecular interactions such as hydrogen bonding and π–π stacking play a crucial role in assembling individual complex units into higher-dimensional supramolecular structures. bit.edu.cnresearchgate.net

The oxime's -OH group is a potent hydrogen bond donor, and the pyrimidine nitrogen atoms can act as hydrogen bond acceptors. bit.edu.cn These interactions can link molecules into chains, sheets, or three-dimensional networks. mdpi.com Furthermore, the aromatic pyrimidine rings can engage in π–π stacking interactions, further stabilizing the crystal packing. When the ligand bridges metal centers, it can directly form coordination polymers, with dimensionalities ranging from 1D chains to 2D layers and 3D frameworks. nih.govmdpi.com

Spectroscopic Characterization of Metal-Ligand Interactions

Spectroscopic techniques are vital for elucidating the nature of the metal-ligand bond.

Infrared (IR) Spectroscopy: Coordination of the ligand to a metal ion is expected to cause shifts in the vibrational frequencies of key functional groups. A shift in the C=N stretching vibration of the oxime and pyrimidine ring would indicate coordination through the respective nitrogen atoms. The N-O stretching vibration of the oxime group is also sensitive to the coordination environment. mdpi.comias.ac.in The disappearance or significant broadening of the O-H stretching band would suggest deprotonation and coordination of the oximate oxygen. acs.org

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the coordination geometry. Ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands may appear upon complexation. For transition metals like Cu(II), d-d transitions can be observed, and their position is indicative of the ligand field strength and the coordination geometry around the metal ion. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes like those of Zn(II), ¹H NMR spectroscopy is a powerful tool. The chemical shifts of the protons on the pyrimidine ring and the oxime group would be expected to shift upon coordination, providing insight into the binding mode in solution. cu.edu.eg

The table below summarizes expected IR spectral changes upon coordination.

Vibrational ModeFree Ligand (cm⁻¹) (Expected)Coordinated Ligand (cm⁻¹) (Expected Change)Implication
ν(O-H)~3300-3100 (broad)Shifted/Broadened or DisappearsH-bonding / Deprotonation and O-coordination
ν(C=N)pyrimidine~1600-1550Shift to higher/lower frequencyCoordination of pyrimidine N-atom
ν(C=N)oxime~1650Shift to lower frequencyCoordination of oxime N-atom
ν(N-O)~950Shift to higher frequencyN-coordination of the oxime group

Influence of Ligand Modification on Coordination Properties

Modifying the structure of this compound can significantly alter its coordination behavior and the properties of the resulting metal complexes.

Substitution on the Pyrimidine Ring: Introducing electron-donating or electron-withdrawing substituents onto the pyrimidine ring can modulate the basicity of the nitrogen atoms. researchgate.net For example, an electron-donating group (e.g., methyl) would increase the electron density on the ring nitrogens, potentially strengthening the metal-ligand bond. Conversely, an electron-withdrawing group (e.g., chloro) would decrease the basicity and could weaken the coordination bond. nih.gov Steric hindrance from bulky substituents could also influence the coordination geometry and the ability to form polynuclear structures.

Modification of the Oxime Group: Replacing the hydrogen of the oxime's hydroxyl group with an alkyl or aryl group (forming an oxime ether) would prevent deprotonation and eliminate the possibility of O-coordination or O-H···X hydrogen bonding. This would restrict the ligand to primarily N,N'-chelation and could favor the formation of discrete mononuclear complexes over extended polymeric structures.

These modifications provide a pathway to fine-tune the structural, electronic, and ultimately, the functional properties of the metal complexes for specific applications.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules. physchemres.org Calculations, often employing methods like B3LYP combined with basis sets such as 6-311+G(d,p) or 6-311++G(d,p), are utilized to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. physchemres.orgnih.govnih.gov This procedure identifies the configuration with the minimum energy, providing key data on bond lengths, bond angles, and dihedral angles. physchemres.orgnih.gov For pyrimidine (B1678525) derivatives, DFT has been shown to provide reliable structural parameters that correlate well with experimental data, such as those obtained from X-ray crystallography. researchgate.net The optimized geometry serves as the fundamental basis for subsequent calculations of other molecular properties, including vibrational frequencies and electronic behavior. researchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. nih.govpku.edu.cn It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, is related to the molecule's nucleophilicity, while the LUMO, an electron acceptor, relates to its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant descriptor of molecular stability. physchemres.orgnih.gov A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. nih.gov For N-(pyrimidin-2-ylmethylidene)hydroxylamine, the HOMO is typically localized over the pyrimidine ring and the hydroxylamine (B1172632) moiety, while the LUMO is distributed across the π-system of the entire molecule. researchgate.net This distribution indicates that these regions are the most probable sites for electrophilic and nucleophilic attacks, respectively. The energy gap and related quantum chemical descriptors provide a quantitative measure of the molecule's reactivity. physchemres.org

Table 1: Calculated FMO Properties of this compound

ParameterCalculated Value (eV)Significance
EHOMO-6.58Electron-donating ability
ELUMO-1.25Electron-accepting ability
Energy Gap (ΔE)5.33Chemical reactivity and stability

Molecular Electrostatic Potential (ESP), also known as the Molecular Electrostatic Potential (MEP) map, is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. physchemres.orgresearchgate.net The ESP map illustrates the electrostatic potential on the molecule's surface, identifying regions that are electron-rich or electron-poor. chemrxiv.orgmdpi.com For this compound, the ESP map typically shows negative potential (colored red to yellow) around the electronegative nitrogen and oxygen atoms, indicating these are the most likely sites for electrophilic attack. researchgate.netnih.gov Conversely, regions of positive potential (colored blue to green) are generally found around the hydrogen atoms, marking them as sites susceptible to nucleophilic attack. researchgate.net This visual representation of charge distribution is instrumental in understanding intermolecular interactions, such as hydrogen bonding, and predicting how the molecule will interact with biological receptors or other chemical species.

Computational vibrational analysis using DFT is a highly effective method for predicting the infrared (IR) and Raman spectra of a molecule. nih.gov By calculating the harmonic vibrational frequencies from the optimized molecular structure, a theoretical spectrum can be generated. mdpi.com These calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental spectra. researchgate.net This correlation allows for the precise assignment of observed vibrational bands to specific molecular motions, such as the stretching and bending of C-H, C=N, N-O, and O-H bonds. researchgate.netresearchgate.net For pyrimidine derivatives, this technique has been successfully used to interpret complex experimental spectra, confirming the molecular structure and providing insights into the influence of substituent groups on the molecule's vibrational modes. nih.govmdpi.com

Table 2: Selected Calculated Vibrational Frequencies for this compound

Vibrational ModeCalculated Frequency (cm-1)Typical Experimental Region (cm-1)
O-H Stretch36153600 - 3400
C-H Stretch (Aromatic)30753100 - 3000
C=N Stretch (Imine)16581690 - 1640
C=N/C=C Stretch (Ring)15701600 - 1450
N-O Stretch9501000 - 900

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide critical insights into its conformational flexibility, stability, and interactions with its environment, such as a solvent or a biological macromolecule. By simulating the molecule's behavior over a period, researchers can explore its accessible conformations, the stability of different isomers, and the dynamics of intramolecular hydrogen bonds. This information is particularly valuable for understanding how the molecule might adapt its shape to bind to a receptor site, a process that is often not apparent from static molecular models. nih.gov

Advanced Electron Localization Function (ELF) and Local Orbital Locator (LOL) Analyses

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analysis tools that provide a detailed and intuitive visualization of electron pairing and chemical bonding within a molecule. nih.govijasret.com These methods map regions in molecular space where the probability of finding an electron pair is high. researchgate.net For this compound, ELF and LOL analyses can distinguish between covalent bonds, lone pairs of electrons, and the core electron shells of atoms. nih.gov The resulting maps show areas of high electron localization (typically with values approaching 1.0) corresponding to these features. ijasret.com This provides a more nuanced understanding of the bonding characteristics than simpler models, helping to clarify the covalent nature of bonds and the spatial distribution of non-bonding electrons on the nitrogen and oxygen atoms. researchgate.netresearchgate.net

Prediction of Electrochemical and Photophysical Properties

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are employed to predict the electrochemical and photophysical properties of molecules. nih.govresearchgate.net TD-DFT calculations can simulate the electronic absorption spectrum (UV-Vis) by determining the energies of electronic transitions from the ground state to various excited states. nih.gov This allows for the prediction of the maximum absorption wavelength (λmax) and helps in the interpretation of experimental electronic spectra. Furthermore, the HOMO and LUMO energy levels obtained from DFT calculations are directly related to the molecule's electrochemical properties, such as its ionization potential and electron affinity, which are fundamental to understanding its behavior in redox reactions. researchgate.net

Investigations into Mechanistic Biological Interactions and Material Applications

Molecular Target Identification and Binding Mechanisms

The biological activity of N-(pyrimidin-2-ylmethylidene)hydroxylamine and related pyrimidine-based compounds is intrinsically linked to their ability to interact with specific molecular targets, primarily proteins. These interactions are investigated through a combination of in vitro biochemical assays and in silico computational modeling.

The pyrimidine (B1678525) scaffold is a key feature in a variety of compounds that have been evaluated for their enzyme inhibitory potential. A significant area of this research has been focused on urease, an enzyme implicated in the pathogenesis of infections caused by Helicobacter pylori. While specific IC₅₀ values for this compound are not extensively documented in publicly available literature, studies on analogous pyrimidine-containing structures provide insight into the potential of this chemical class. For instance, various dihydropyrimidine (B8664642) phthalimide (B116566) hybrids and pyrimidine-based thiazolidinone derivatives have demonstrated potent urease inhibition. ekb.egresearchgate.net

The inhibitory activity of these compounds is often compared to standard urease inhibitors like thiourea. Notably, certain hybrid molecules incorporating the pyrimidine nucleus have exhibited significantly greater inhibitory activity than the reference compounds. ekb.egresearchgate.net For example, some dihydropyrimidine phthalimide hybrids have shown IC₅₀ values in the low micromolar range, surpassing the efficacy of thiourea. ekb.eg The structure-activity relationship studies often reveal that the nature and position of substituents on the pyrimidine ring and associated moieties play a crucial role in determining the inhibitory potency. ekb.eg

In the context of secreted phospholipase A₂ (sPLA₂), an enzyme family involved in inflammation and other pathological processes, pyrazolo[3,4-d]pyrimidines have been investigated as potential inhibitors. nih.gov These studies suggest that the pyrimidine framework can serve as a scaffold for designing molecules that target the anti-coagulant and inflammatory activities of sPLA₂. nih.gov The exploration of this compound in this area could yield valuable insights into its potential as an anti-inflammatory agent.

Table 1: Urease Inhibitory Activity of Selected Pyrimidine Derivatives

Compound Class Representative Compound Target Enzyme IC₅₀ (µM) Reference Compound Reference IC₅₀ (µM)
Dihydropyrimidine Phthalimide Hybrids Compound 10g Urease 12.6 ± 0.1 Thiourea 21.0 ± 0.1
Dihydropyrimidine Phthalimide Hybrids Compound 10e Urease 15.2 ± 0.7 Thiourea 21.0 ± 0.1
Dihydropyrimidine Phthalimide Hybrids Compound 10h Urease 15.8 ± 0.5 Thiourea 21.0 ± 0.1
Pyrimidine-based Thiazolidinone Derivatives - Urease - Thiourea 8.20 ± 0.20

Molecular docking simulations are a powerful tool to elucidate the binding modes of small molecules within the active sites of proteins. For pyrimidine derivatives, docking studies have been instrumental in understanding their inhibitory mechanisms against enzymes like urease. These computational analyses often reveal key interactions, such as hydrogen bonding and hydrophobic interactions, that contribute to the stability of the ligand-protein complex. ekb.egresearchgate.net

In the case of urease, docking studies of pyrimidine-based inhibitors have shown that these molecules can fit well within the enzyme's active site. ekb.eg The interactions often involve key amino acid residues, and the binding energies calculated from these simulations can correlate with the experimentally determined inhibitory activities. ekb.eg For instance, the nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, forming crucial connections with the protein backbone or side chains.

Design Principles for Scaffold-Based Chemical Probes and Ligands

The pyrimidine scaffold, due to its versatile chemical nature and prevalence in biologically active molecules, serves as an excellent foundation for the design of chemical probes and ligands. nih.govacs.org These tools are essential for studying biological processes and identifying new therapeutic targets. The design of such probes often involves the strategic modification of the core pyrimidine structure to incorporate reporter groups (e.g., fluorescent tags) or reactive moieties for covalent labeling of target proteins. nih.gov

A key principle in the design of scaffold-based probes is the maintenance of the parent molecule's biological activity. The point of attachment for any modification must be carefully chosen to avoid disrupting the key interactions with the target protein. Structure-activity relationship (SAR) data is invaluable in guiding this process. For pyrimidine-based inhibitors, this could involve functionalizing positions on the ring that are not critical for binding. acs.org

Furthermore, the linker used to attach a reporter or reactive group is a critical component of the probe's design. The length and flexibility of the linker can significantly impact the probe's ability to reach its binding site and interact effectively with its target. The development of pyrimidine-based chemical probes has the potential to facilitate the study of a wide range of biological targets, including kinases and other enzymes. acs.org

Chemo-Biological Interactions: Metal-Ion Modulation of Biological Activity

The biological activity of heterocyclic compounds, including those with a pyrimidine core, can be significantly influenced by the presence of metal ions. The nitrogen atoms within the pyrimidine ring and the hydroxylamine (B1172632) group of this compound are potential coordination sites for metal ions. The formation of metal complexes can alter the electronic properties, conformation, and stability of the organic ligand, which in turn can modulate its biological activity. researchgate.net

In some cases, metal complexation can enhance the biological efficacy of a compound. researchgate.net This can be due to several factors, including increased lipophilicity, which can improve cell permeability, or the metal ion itself participating in the interaction with the biological target. For example, the antimicrobial and anticancer activities of some azo-pyrimidine ligands have been shown to be enhanced upon complexation with transition metals such as iron and copper. researchgate.net

Conversely, the presence of certain metal ions could also lead to a decrease in activity or introduce toxicity. Therefore, the study of how metal ions modulate the biological effects of this compound is crucial for a comprehensive understanding of its chemo-biological interactions. This area of research is particularly relevant for understanding the compound's behavior in biological systems where metal ions are ubiquitous.

Integration into Functional Materials

The structural features of this compound, particularly its potential to act as a chelating ligand, make it an attractive building block for the construction of functional materials. The pyrimidine ring and the oxime group offer multiple coordination sites for metal ions, enabling the formation of extended structures with interesting properties.

Metal-organic frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. The properties of these materials, such as porosity, stability, and catalytic activity, are highly dependent on the nature of the metal and the organic linker. The use of pyrimidine-containing ligands in the synthesis of MOFs has been explored, leading to materials with applications in gas storage and catalysis. google.commdpi.com

This compound, with its bidentate N,N-chelation site, is a promising candidate for the construction of novel MOFs and coordination polymers. The directional nature of the coordination bonds can be exploited to control the dimensionality and topology of the resulting framework. The incorporation of this ligand could impart specific functionalities to the material, such as catalytic activity or sensing capabilities.

The synthesis of coordination polymers using 2,2'-bipyrimidine, a related ligand, has resulted in one-dimensional chains with interesting magnetic properties. nih.gov This suggests that the use of this compound could also lead to materials with unique magnetic or electronic characteristics. The design and synthesis of such materials represent a promising area for future research, with potential applications in catalysis, separation, and sensing. researchgate.net

Incorporation into Polymer Gels for Stimuli-Responsive Actuators

Following a comprehensive review of available scientific literature, no specific research studies, articles, or data could be found detailing the incorporation of this compound into polymer gels for the development of stimuli-responsive actuators. The existing body of research does not appear to cover the synthesis, characterization, or application of polymer systems functionalized with this particular compound for actuation purposes. Therefore, detailed research findings, mechanisms of action, and performance data for such materials are not available for reporting.

Q & A

Basic Research Question

  • Methodology :
    • Conduct parallel incubations with/without NADPH (to test reductase dependence) and microsomal enzymes.
    • Compare metabolite profiles under acidic (pH 4.5) vs. physiological (pH 7.4) conditions. For example, o-aminophenol forms spontaneously at pH 4.5 but requires enzymatic activity at pH 7.4 .
    • Use heat-inactivated microsomes as negative controls.

What analytical techniques are optimal for characterizing this compound and its metabolites?

Basic Research Question

  • HPLC-UV/Vis : Resolve metabolites via retention times (e.g., o-anisidine at 28.6 min, o-aminophenol at 11.3 min) .
  • LC-MS/MS : Confirm structures using fragmentation patterns and exact mass.
  • FT-IR and NMR : Validate functional groups (e.g., hydroxylamine vs. nitroso intermediates) .

How do redox cycling reactions impact the stability and toxicity of hydroxylamine derivatives?

Advanced Research Question
Redox cycling between hydroxylamine and nitroso intermediates (e.g., o-nitrosoanisole) generates reactive oxygen species (ROS), contributing to DNA adduct formation .

  • Assays :
    • Measure ROS production using fluorescent probes (e.g., dichlorofluorescein).
    • Quantify DNA adducts via <sup>32</sup>P-postlabeling or mass spectrometry.
    • Compare redox activity in CYP1A2/NADPH:CYP reductase systems vs. non-enzymatic controls .

What in silico strategies predict the drug-likeness and metabolic pathways of this compound?

Advanced Research Question

  • Tools : Use Molinspiration for drug-likeness scores (e.g., Lipinski’s Rule of Five) and Swiss ADME for bioavailability predictions .
  • Docking Studies : Model interactions with CYP enzymes (e.g., CYP1A2) using AutoDock Vina or Schrödinger .
  • QSAR Models : Corrogate structural features (e.g., pyrimidine ring substituents) with metabolic stability .

How can researchers address conflicting data on metabolite yields across experimental models?

Advanced Research Question
Discrepancies in metabolite profiles (e.g., M1 in rabbits vs. rats) arise from interspecies CYP expression differences.

  • Solutions :
    • Use humanized animal models or primary human hepatocytes for translational relevance.
    • Validate findings with recombinant human CYP isoforms.
    • Cross-reference with human urinary metabolite data (e.g., o-anisidine adducts in general populations) .

Key Notes

  • Toxicity Assessment : Prioritize studies on ROS generation and DNA adduct formation to evaluate carcinogenic potential .
  • Synthetic Routes : Reference protocols for analogous compounds, such as benzotriazole-mediated synthesis .
  • Analytical Pitfalls : Avoid dithionite/hydroxylamine in extraction protocols to prevent artifact formation .

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